molecular formula C15H18N2O6 B14550601 N-Acetyl-L-phenylalanyl-L-aspartic acid CAS No. 61884-19-3

N-Acetyl-L-phenylalanyl-L-aspartic acid

Cat. No.: B14550601
CAS No.: 61884-19-3
M. Wt: 322.31 g/mol
InChI Key: QFAKKMHWCWPJHM-RYUDHWBXSA-N
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Description

N-Acetyl-L-phenylalanyl-L-aspartic acid is a dipeptide compound composed of N-acetyl-L-phenylalanine and L-aspartic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its role in peptide synthesis and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-L-aspartic acid typically involves the coupling of N-acetyl-L-phenylalanine with L-aspartic acid. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of N-acetyl-L-phenylalanine, facilitating its reaction with the amino group of L-aspartic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis methods to achieve higher yields and specificity. Enzymes such as proteases or peptidases can be used to catalyze the coupling reaction between N-acetyl-L-phenylalanine and L-aspartic acid. This method is advantageous due to its mild reaction conditions and reduced need for protective groups.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of N-acetyl-L-phenylalanine and L-aspartic acid.

    Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents for hydrolysis.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Substitution: Various reagents, including acyl chlorides or alkyl halides, can be used for substitution reactions.

Major Products Formed

    Hydrolysis: N-acetyl-L-phenylalanine and L-aspartic acid.

    Oxidation: Hydroxylated derivatives of this compound.

    Substitution: Derivatives with different functional groups attached to the amino or carboxyl groups.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-aspartic acid has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.

    Biology: It is studied for its potential role in cellular signaling pathways and protein interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases. Its ability to modulate biological pathways makes it a subject of interest in drug discovery.

    Industry: It is used in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The phenylalanine residue may interact with hydrophobic pockets in proteins, while the aspartic acid residue can form hydrogen bonds and ionic interactions. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-aspartic acid: A derivative of aspartic acid with similar structural features but lacking the phenylalanine residue.

    N-Acetyl-L-phenylalanine: A derivative of phenylalanine with similar structural features but lacking the aspartic acid residue.

    Aspartame: A dipeptide composed of L-aspartic acid and L-phenylalanine methyl ester, used as an artificial sweetener.

Uniqueness

N-Acetyl-L-phenylalanyl-L-aspartic acid is unique due to its specific combination of N-acetyl-L-phenylalanine and L-aspartic acid, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

61884-19-3

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C15H18N2O6/c1-9(18)16-11(7-10-5-3-2-4-6-10)14(21)17-12(15(22)23)8-13(19)20/h2-6,11-12H,7-8H2,1H3,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t11-,12-/m0/s1

InChI Key

QFAKKMHWCWPJHM-RYUDHWBXSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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